This technical guide provides an in-depth exploration of anatalline, a pyridine alkaloid found in Nicotiana species, and its emerging role in plant defense mechanisms. Moving beyond a general overview, this document synthesizes current research to detail the biosynthesis of anatalline, its regulation by phytohormonal signaling pathways, and its potential modes of action against herbivores and pathogens. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this specialized area of plant chemical ecology. We will delve into the causality behind experimental choices, providing a framework for robust scientific inquiry.
Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to defend against a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms.[1][2][3] The genus Nicotiana, and particularly Nicotiana tabacum, is renowned for its production of a diverse array of pyridine alkaloids, with nicotine being the most extensively studied.[4][5][6] However, beyond nicotine, a suite of other alkaloids, including anatalline, contribute to the plant's defensive chemistry.[5][7][8][9]
Anatalline [2,4-di(3-pyridyl)piperidine] is a pyridine alkaloid that, while often present in lower concentrations than nicotine in mature plants, can be significantly induced under conditions of stress.[5][7][10] Its accumulation is notably triggered by methyl jasmonate (MeJA), a key signaling molecule in plant defense against chewing insects, indicating a programmed role for anatalline in the plant's induced defense response.[5][7] This guide will dissect the current understanding of anatalline's function, from its molecular origins to its ecological implications, providing a technical roadmap for its study.
The biosynthesis of pyridine alkaloids in Nicotiana is a complex process, with distinct precursors for its constituent rings. While the pyrrolidine ring of nicotine is derived from putrescine, the pyridine ring originates from nicotinic acid.[4][9][11] The biosynthesis of anatalline is believed to diverge from the primary nicotine pathway, utilizing nicotinic acid-derived intermediates for the formation of its piperidine ring as well.[8]
While the complete enzymatic pathway for anatalline has not been fully elucidated, several key enzymes and intermediates have been proposed based on studies of related alkaloids and gene expression analyses.[8][11]
The production of anatalline is not constitutive but is instead tightly regulated by the plant's defense signaling network. The primary elicitor of anatalline accumulation is methyl jasmonate (MeJA), the methylated, volatile form of jasmonic acid (JA).[5][7] The JA signaling pathway is a cornerstone of plant defense against necrotrophic pathogens and chewing herbivores.[13][14]
The jasmonate and salicylic acid (SA) signaling pathways often exhibit an antagonistic relationship.[13][14] While JA is primarily involved in defense against necrotrophs and herbivores, SA is crucial for resistance against biotrophic pathogens.[13][15][16][17][18] This antagonism allows the plant to fine-tune its defense response to the specific type of attacker. High levels of SA can suppress the JA pathway, which in turn could lead to reduced anatalline production.[13] Understanding this crosstalk is critical for predicting the defensive state of a plant under complex biotic stress scenarios involving multiple attackers.
While the precise molecular targets of anatalline are not yet fully characterized, its role as a defensive alkaloid is inferred from its induction by defense signals and the known activities of other pyridine alkaloids.[2][19][20] The primary modes of action for such compounds generally fall into two categories: direct toxicity and feeding deterrence.
To facilitate further research into the role of anatalline in plant defense, this section provides detailed, step-by-step methodologies for its extraction, quantification, and bioactivity assessment.
This protocol is adapted from the methods described by Häkkinen et al. (2004) and is suitable for both plant tissues and cell cultures.[5][7]
The following are generalized protocols that can be adapted to test the specific effects of purified anatalline.
This bioassay assesses the ability of anatalline to deter feeding by a generalist herbivore (e.g., Spodoptera littoralis).
This bioassay evaluates the ability of anatalline to inhibit the growth of a pathogenic fungus (e.g., Botrytis cinerea).
The study of anatalline's role in plant defense is a burgeoning field with many exciting avenues for future research. Key unanswered questions include:
Anatalline represents a fascinating, yet understudied, component of the chemical defense system of Nicotiana species. Its induction by jasmonate signaling firmly places it within the plant's induced defense arsenal. While its precise modes of action are still being unraveled, the available evidence suggests it likely contributes to defense through a combination of toxicity and deterrence. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biosynthesis, regulation, and bioactivity of this intriguing alkaloid. A deeper understanding of anatalline will not only enhance our knowledge of plant-insect and plant-pathogen interactions but may also open new avenues for the development of novel, plant-derived pesticides and pharmaceuticals.
-
Thaler, J. S., Humphrey, P. T., & Whiteman, N. K. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in plant science, 17(5), 260-270. [Link]
-
Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum. ResearchGate. [Link]
-
Kajikawa, M., Shoji, T., Kato, A., & Hashimoto, T. (2011). Vacuole-localized berberine bridge enzyme-like proteins are required for a late step of nicotine biosynthesis in tobacco. The Plant Cell, 23(5), 1959-1972. [Link]
-
Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Anatalline and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]
-
De Geyter, N., Gholami, A., Goormachtig, S., & Goossens, A. (2012). Jasmonate signaling in plant-pathogen interactions. Annual Plant Reviews, 44, 237-279. [Link]
-
Ding, Y., Johnson, R., Zhai, Q., & Mou, Z. (2019). PAMP-induced peptide 1 cooperates with salicylic acid to regulate stomatal immunity in Arabidopsis thaliana. Plant signaling & behavior, 14(11), 1666657. [Link]
-
Jack, R. C., Gruszewski, H. A., & Lewis, R. S. (2025). BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. Phytochemistry, 232, 114363. [Link]
-
Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual review of plant biology, 59, 735-769. [Link]
-
Shoji, T., Kajikawa, M., & Hashimoto, T. (2010). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). BMC plant biology, 10, 247. [Link]
-
Ullah, N., Parveen, A., Bano, R., Zulfiqar, I., Maryam, M., & Khan, S. (2016). In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. Asian Pacific Journal of Tropical Disease, 6(8), 660-664. [Link]
-
Caarls, L., Pieterse, C. M., & Van Wees, S. C. (2015). Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens. Frontiers in plant science, 6, 293. [Link]
-
Goossens, A., & Rischer, H. (2007). Implementation of functional genomics for gene discovery in alkaloid producing plants. Phytochemistry Reviews, 6(1), 35-49. [Link]
-
Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058. [Link]
-
Sang, H., & Kim, J. I. (2021). Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings. Journal of Fungi, 7(8), 652. [Link]
-
Ryder, N. S., Seidl, G., & Troke, P. F. (1984). Effect of the antimycotic drug naftifine on growth of and sterol biosynthesis in Candida albicans. Antimicrobial agents and chemotherapy, 25(4), 483-487. [Link]
-
Kavčič, P., Stibilj, V., & Germ, M. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Plants, 11(23), 3209. [Link]
-
Jacob, P., Chan, L., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 925-933. [Link]
-
Zhang, Y., & Li, X. (2021). The past, present, and future of plant activators targeting the salicylic acid signaling pathway. International journal of molecular sciences, 22(16), 8565. [Link]
-
te Welscher, Y. M., Jones, L., van Leeuwen, M. R., Dijksterhuis, J., de Kruijff, B., Ebel, F., & Breukink, E. (2008). Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane. Journal of Biological Chemistry, 283(10), 6393-6401. [Link]
-
Jain, S. M., & Dutta, A. K. (Eds.). (2016). Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants. Humana press. [Link]
-
War, A. R., Paul, S., Ahmad, T., Buhroo, A. A., Hussain, B., Ignacimuthu, S., & Sharma, H. C. (2012). Plant secondary metabolites as defense tools against herbivores for sustainable crop protection. Plant signaling & behavior, 7(10), 1305-1320. [Link]
-
Science.gov. (n.d.). feeding deterrent activity: Topics by Science.gov. [Link]
-
Zhang, Y., & Li, X. (2019). Biosynthesis and roles of salicylic acid in balancing stress response and growth in plants. Journal of integrative plant biology, 61(11), 1126-1139. [Link]
-
Keathley, J. H., Miller, J. R., & Scriber, J. M. (2012). Feeding responses to selected alkaloids by gypsy moth larvae, Lymantria dispar (L.). Journal of chemical ecology, 38(9), 1133-1140. [Link]
-
Singh, U. P., Pandey, V. N., Wagner, K. G., & Singh, K. P. (2001). Antifungal activity of an alkaloid allosecurinine against some fungi. Mycobiology, 29(2), 98-101. [Link]
-
Yuan, M., Jiang, Z., & Li, X. (2021). Pathogens pulling the strings: Effectors manipulating salicylic acid and phenylpropanoid biosynthesis in plants. Molecular Plant Pathology, 22(4), 379-388. [Link]
-
Liburd, O. E., Ar-Rashid, M. M., & Chari, J. V. (2021). Heterocyclic Amine-Induced Feeding Deterrence and Antennal Response of Honey Bees. Insects, 12(1), 58. [Link]
-
Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Anatalline and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]
-
Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. BY-2 cell cultures. VTT's Research Information Portal. [Link]
-
Levin, D. A. (1976). The chemical defenses of plants to pathogens and herbivores. Annual review of ecology and systematics, 7(1), 121-159. [Link]
-
Jain, S. M., & Praveen, S. (Eds.). (2016). Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants. Humana Press. [Link]
-
Liu, T. X., Chen, W. Q., & Li, X. X. (2022). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China. Insects, 13(8), 724. [Link]
-
Mithöfer, A., & Boland, W. (2012). Plant defense against herbivores: chemical aspects. Annual review of plant biology, 63, 431-450. [Link]
-
Murthy, H. N., Lee, E. J., & Paek, K. Y. (2014). In vitro production of alkaloids: factors, approaches, challenges and prospects. Phytochemistry Reviews, 13(1), 21-41. [Link]
-
Liu, T. X., Chen, W. Q., & Li, X. X. (2022). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China. Insects, 13(8), 724. [Link]
-
Abedinimazraeh, M., Keramat, B., & Hosseini, S. Z. (2019). EXTRACTION OF VARIOUS ALKALOIDS FROM IN VITRO CULTURES AND INTACT PLANTS OF LEUCOJUM AESTIVUM. Journal of Plant Productions, 42(4), 439-450. [Link]
-
Per-Ola, A., & Olejnik, D. (2016). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. CORESTA. [Link]
-
González-Teuber, M., Gries, R., Gries, G., & Pol-Fachin, L. (2022). Quillaja lancifolia Immunoadjuvant Saponins Show Toxicity to Herbivores and Pathogenic Fungi. International journal of molecular sciences, 23(21), 13247. [Link]
-
Rojas, B., & Burdfield-Steel, E. (2020). Results of toxicity assays. a Association between insect size and.... ResearchGate. [Link]
-
Ramírez-Sánchez, M., Romero, C., Bastías, A., & Olea-Azar, C. (2020). Assessment of Insecticidal Activity of Benzylisoquinoline Alkaloids from Chilean Rhamnaceae Plants against Fruit-Fly Drosophila melanogaster and the Lepidopteran Crop Pest Cydia pomonella. Molecules, 25(19), 4496. [Link]
-
Verma, S., & Kumar, S. (2023). Plants Retaliating Defense Strategies against Herbivores. ResearchGate. [Link]